5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride
5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride
Brand Name:
Vulcanchem
CAS No.:
78314-12-2
VCID:
VC21140124
InChI:
InChI=1S/C12H6Cl2I3NO5/c1-3(19)23-2-4(20)18-10-8(16)5(11(13)21)7(15)6(9(10)17)12(14)22/h2H2,1H3,(H,18,20)
SMILES:
CC(=O)OCC(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I
Molecular Formula:
C12H6Cl2I3NO5
Molecular Weight:
695.8 g/mol
5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride
CAS No.: 78314-12-2
Cat. No.: VC21140124
Molecular Formula: C12H6Cl2I3NO5
Molecular Weight: 695.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78314-12-2 |
|---|---|
| Molecular Formula | C12H6Cl2I3NO5 |
| Molecular Weight | 695.8 g/mol |
| IUPAC Name | [2-(3,5-dicarbonochloridoyl-2,4,6-triiodoanilino)-2-oxoethyl] acetate |
| Standard InChI | InChI=1S/C12H6Cl2I3NO5/c1-3(19)23-2-4(20)18-10-8(16)5(11(13)21)7(15)6(9(10)17)12(14)22/h2H2,1H3,(H,18,20) |
| Standard InChI Key | PQZLQOGLMSANKA-UHFFFAOYSA-N |
| SMILES | CC(=O)OCC(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I |
| Canonical SMILES | CC(=O)OCC(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator